molecular formula C12H9ClN2O B5875661 N-(2-chlorophenyl)isonicotinamide

N-(2-chlorophenyl)isonicotinamide

Cat. No. B5875661
M. Wt: 232.66 g/mol
InChI Key: VMTRIPSYQVALTD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)isonicotinamide, also known as SRI-37330, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Directed Assembly of Metal Complexes

Isonicotinamide has been utilized in the directed assembly of copper(II) complexes, forming a variety of Cu(II) complexes with different chemical and structural components. These complexes demonstrated the potential of isonicotinamide as a supramolecular reagent, capable of forming consistent supramolecular motifs despite the presence of potentially disruptive molecules like water, methanol, and acetic acid. This emphasizes its role in the synthesis of inorganic–organic hybrid materials, displaying consistent supramolecular structures such as infinite 1-D chains, showcasing its versatility in material science (Aakeröy et al., 2003).

Crystal Engineering and Pharmaceutical Applications

Pharmaceutical Co-Crystals Synthesis

The formation of pharmaceutical co-crystals using isonicotinamide has been explored with compounds like vitamin B3, clofibric acid, and diclofenac. These co-crystals were synthesized and characterized, highlighting the utilization of isonicotinamide in the field of pharmaceuticals to potentially enhance drug properties (Báthori et al., 2011).

Synthesis of Antitumor Compounds

Isonicotinamide was used as a ligand to prepare new complexes with PdCl2 and PtCl2, aimed at synthesizing potential antitumor medicines. The structures of the resulting complexes were established, indicating the role of isonicotinamide in developing new medicinal compounds (Fedorov et al., 2001).

Synthetic Chemistry and Molecular Design

Supramolecular Synthons in Phenol-Isonicotinamide Adducts

Isonicotinamide's interactions with different phenols were studied, emphasizing its role in crystal engineering. The hydrogen bonding patterns observed in these adducts illustrate the adaptability of isonicotinamide in forming discrete aggregates and infinite chains, essential in designing molecular structures (Vishweshwar et al., 2003).

Environmental Science and Corrosion Inhibition

Corrosion Inhibition of Carbon Steel

Isonicotinamide demonstrated its potential in controlling the corrosion of carbon steel in hydrochloric acid solutions. It exhibited considerable corrosion inhibition efficiency, especially when combined with Zn2+, showcasing its industrial application in protecting metals from corrosion (Rajarathnam et al., 2013).

properties

IUPAC Name

N-(2-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRIPSYQVALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of isonicotinic acid 5 (1.0 g, 8.12 mmol) and SOCl2 (2.4 mL) in DCM (10 mL) was stirred for 2 hours and concentrated. The residue was dissolved in DCM (20 mL). To the solution was added 2-chlorobenzenamine (1.7 g, 8.15 mmol) and then triethylamine (1.4 mL, 10 mmol). The reaction mixture was stirred overnight at ambient temperature and ethyl acetate (50 mL) was added followed by 1N HCl (10 mL). The organic phase was washed with water and brine, dried and concentrated under reduced pressure to yield a light yellow solid. Yield: 1.5 g, 80%. N-(2-chlorophenyl)isonicotinamide 6 was used for the next step without further purification.
Name
isonicotinic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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